molecular formula C26H24Cl2N6O4S B10835836 Pyrazolo[1,5-a]pyrimidine derivative 7

Pyrazolo[1,5-a]pyrimidine derivative 7

Cat. No.: B10835836
M. Wt: 587.5 g/mol
InChI Key: XUKGKEPVXJSMGH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 7 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compoundsPyrazolo[1,5-a]pyrimidine derivatives are known for their photophysical properties, making them valuable in optical applications .

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of 5-aminopyrazoles with various electrophiles. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. Another approach involves the use of enaminones or formyl ketones as starting materials .

For industrial production, green synthetic methodologies have been developed to minimize environmental impact. For example, the use of ultrasound irradiation in aqueous media has been reported to yield pyrazolo[1,5-a]pyrimidine derivatives efficiently . This method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in the presence of potassium hydrogen sulfate.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces nitro groups at specific positions on the aromatic ring, while halogenation adds halogen atoms.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 7 involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivative 7 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific photophysical properties and its ability to undergo diverse chemical modifications, making it a versatile scaffold for various applications.

Properties

Molecular Formula

C26H24Cl2N6O4S

Molecular Weight

587.5 g/mol

IUPAC Name

2-[(2-amino-2-oxoethyl)sulfamoyl]-6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H24Cl2N6O4S/c27-16-11-9-15(10-12-16)23-19(18-7-3-4-8-20(18)28)13-30-24-22(25(36)32-17-5-1-2-6-17)26(33-34(23)24)39(37,38)31-14-21(29)35/h3-4,7-13,17,31H,1-2,5-6,14H2,(H2,29,35)(H,32,36)

InChI Key

XUKGKEPVXJSMGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3N=CC(=C(N3N=C2S(=O)(=O)NCC(=O)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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